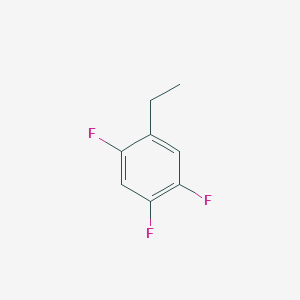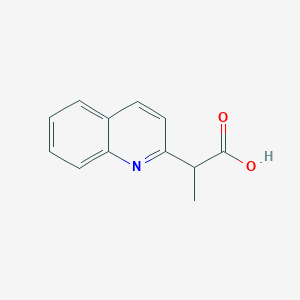
2-Fluoro-3,5-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3,5-dimethylcyclohexan-1-one: is an organic compound with the molecular formula C₈H₁₃FO It is a fluorinated cyclohexanone derivative, characterized by the presence of a fluorine atom at the second position and two methyl groups at the third and fifth positions on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3,5-dimethylcyclohexan-1-one typically involves the following steps:
Fluorination: or .
Cyclization: The formation of the cyclohexane ring can be carried out through intramolecular cyclization reactions, often using as catalysts.
Methylation: using methylating agents like or .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line monitoring can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or using oxidizing agents like or .
Reduction: Reduction reactions can convert the ketone group to an using reducing agents such as or .
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3,5-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3,5-dimethylcyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
2-Fluoro-3,5-dimethylcyclohexan-1-one can be compared with other fluorinated cyclohexanones, such as:
- 2-Fluorocyclohexanone
- 3,5-Dimethylcyclohexanone
- 2-Fluoro-4-methylcyclohexanone
Uniqueness: : The presence of both fluorine and two methyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C8H13FO |
|---|---|
Molecular Weight |
144.19 g/mol |
IUPAC Name |
2-fluoro-3,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H13FO/c1-5-3-6(2)8(9)7(10)4-5/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
RKAWHMKGNSFUFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(=O)C1)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B13243648.png)
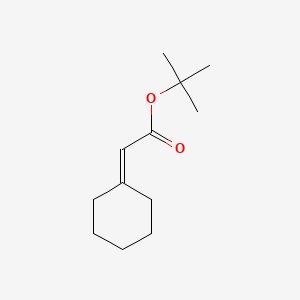
![8-Ethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13243657.png)

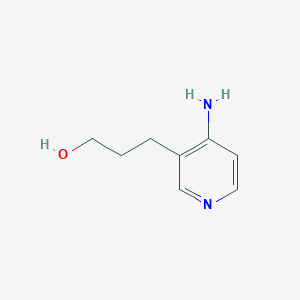
![4-{[3-(Chloromethyl)phenyl]methyl}morpholine](/img/structure/B13243669.png)
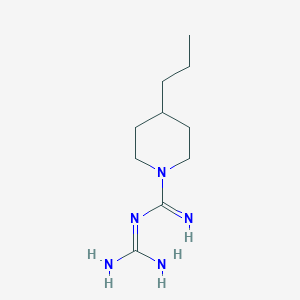
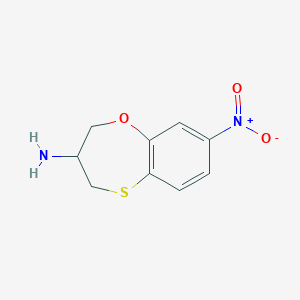

![[2-(Fluoromethyl)cyclopentyl]methanamine](/img/structure/B13243693.png)
